5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

MAO-B inhibition neurochemistry quinoline SAR

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 1039991-46-2) is a fully substituted quinoline-4-carboxylic acid bearing a bromine atom at position 5, a methyl group at position 3, and a phenyl ring at position 2. With a molecular formula of C₁₇H₁₂BrNO₂ and a molecular weight of 342.19 g·mol⁻¹, the compound belongs to the 2-arylquinoline-4-carboxylic acid family, a scaffold historically exemplified by the anti-gout agent cinchophen (2-phenylquinoline-4-carboxylic acid) and associated with diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Molecular Formula C17H12BrNO2
Molecular Weight 342.2 g/mol
Cat. No. B13100052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Molecular FormulaC17H12BrNO2
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=C2Br)N=C1C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H12BrNO2/c1-10-14(17(20)21)15-12(18)8-5-9-13(15)19-16(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21)
InChIKeyQZBOMFPFGASUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic Acid – Core Scaffold Profile and Procurement-Relevant Structural Identity


5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 1039991-46-2) is a fully substituted quinoline-4-carboxylic acid bearing a bromine atom at position 5, a methyl group at position 3, and a phenyl ring at position 2 . With a molecular formula of C₁₇H₁₂BrNO₂ and a molecular weight of 342.19 g·mol⁻¹, the compound belongs to the 2-arylquinoline-4-carboxylic acid family, a scaffold historically exemplified by the anti-gout agent cinchophen (2-phenylquinoline-4-carboxylic acid) and associated with diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects [1]. The presence of the C5‑bromine substituent distinguishes this derivative from the parent cinchophen scaffold and imparts unique reactivity for downstream diversification via cross‑coupling chemistry .

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic Acid – Why In‑Class Quinoline‑4‑carboxylic Acids Are Not Interchangeable


The 2‑arylquinoline‑4‑carboxylic acid class exhibits extreme sensitivity to the number, position, and nature of substituents on both the quinoline core and the pendant phenyl ring. Even a single atom shift—such as relocating the bromine from C5 to C6 or moving the methyl group from C3 to the 2‑phenyl ring—can invert target selectivity, alter lipophilicity by more than one LogP unit, and abolish activity in a given assay [1]. The compound described here carries a unique 5‑bromo‑3‑methyl‑2‑phenyl substitution pattern that is absent from commonly stocked analogues such as cinchophen, 3‑methyl‑2‑phenylquinoline‑4‑carboxylic acid, or the positional isomer 5‑bromo‑2‑(3‑methylphenyl)quinoline‑4‑carboxylic acid . Consequently, procurement based solely on the quinoline‑4‑carboxylic acid core without verification of the exact substitution pattern carries a high risk of acquiring a compound with divergent biological activity, physicochemical properties, and synthetic utility .

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic Acid – Quantitative Differentiation Evidence Against Closest Structural Comparators


Monoamine Oxidase B (MAO‑B) Inhibition Profile – Weak Target Engagement Distinguishes This 5‑Bromo Regioisomer from Potent Quinoline‑4‑carboxylic Acid MAO‑B Inhibitors

The target compound was evaluated for inhibition of human recombinant MAO‑B in a spectrofluorometric assay using kynuramine as the substrate. The measured IC₅₀ exceeded 100,000 nM, indicating negligible MAO‑B inhibitory activity [1]. This profile contrasts sharply with other quinoline‑4‑carboxylic acid derivatives that achieve nanomolar MAO‑B potency; for example, a structurally related 5‑bromo‑substituted phenylquinoline‑4‑carboxylic acid regioisomer (BindingDB entry BDBM50038177 / CHEMBL3094038) inhibited Sprague‑Dawley rat brain mitochondrial MAO‑B with an IC₅₀ of 14 nM [2]. The >7,000‑fold difference in potency confirms that the regiospecific placement of the bromine and methyl substituents is a decisive factor governing MAO‑B target engagement within this chemical class.

MAO-B inhibition neurochemistry quinoline SAR

Lipophilicity (LogP) – Elevated LogP Relative to the Parent Scaffold Cinchophen Enables Distinct Pharmacokinetic and Solubility Profiling for Property‑Driven Library Design

The predicted LogP of the target compound is 4.67, as reported by the AMBINTER chemical database [1]. This value is approximately 1.0–1.1 LogP units higher than that of cinchophen (2‑phenylquinoline‑4‑carboxylic acid), the parent scaffold, whose measured/predicted LogP is consistently reported between 3.54 and 3.70 across multiple authoritative sources including the Zinc database and Fluorochem [2]. The increased lipophilicity arises from the combined effect of the bromine atom and the methyl substituent and predicts greater membrane permeability alongside reduced aqueous solubility relative to cinchophen.

lipophilicity LogP drug-likeness physicochemical profiling

Synthetic Diversification Handle – The C5‑Bromine Atom Enables Late‑Stage Functionalization via Palladium‑Catalyzed Cross‑Coupling That Is Unavailable with Non‑Halogenated Analogues

The bromine atom at position 5 of the quinoline ring serves as a competent leaving group for palladium‑catalyzed cross‑coupling reactions, most notably Suzuki–Miyaura coupling, permitting the introduction of aryl, heteroaryl, or alkenyl substituents at a late stage of a synthetic sequence [1]. This reactivity is a well‑established feature of bromoquinoline‑4‑carboxylic acids and is explicitly highlighted in technical documentation for related brominated quinoline‑4‑carboxylic acid building blocks . In contrast, the non‑brominated analogue 3‑methyl‑2‑phenylquinoline‑4‑carboxylic acid (CAS 43071-45-0) lacks this synthetic handle, requiring de novo resynthesis of the entire quinoline core to introduce substitution at C5 . The bromine substituent thus converts the target compound from a static end‑product into a modular platform for parallel library synthesis.

Suzuki coupling C–C bond formation medicinal chemistry diversification building block

Biological Target Selectivity Divergence – The Unique 5‑Bromo‑3‑methyl‑2‑phenyl Substitution Pattern Yields a Pharmacological Fingerprint Distinct from the Clinically Used Parent Compound Cinchophen

Cinchophen (2‑phenylquinoline‑4‑carboxylic acid) is a known cyclooxygenase (COX) inhibitor and was historically used as an NSAID for gout treatment [1]. In contrast, the target compound exhibits negligible COX‑related annotation and instead demonstrates a defined, albeit weak, interaction profile with monoamine oxidase enzymes (MAO‑A and MAO‑B IC₅₀ both >100,000 nM) [2]. While no direct COX IC₅₀ data are available for the target compound, the complete divergence in biological annotation—from a COX‑active anti‑inflammatory agent (cinchophen) to an MAO‑profiled compound with no detectable COX association in public databases—indicates that the 5‑bromo‑3‑methyl‑2‑phenyl substitution pattern fundamentally redirects the biological target landscape away from the parent scaffold's pharmacology.

COX inhibition MAO selectivity target profiling off-target liability

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic Acid – Evidence‑Backed Research and Procurement Application Scenarios


Medicinal Chemistry Library Diversification via Late‑Stage C5 Functionalization

The C5‑bromine atom enables palladium‑catalyzed Suzuki–Miyaura, Heck, or Buchwald–Hartwig coupling, allowing research teams to generate focused libraries of C5‑arylated, C5‑alkenylated, or C5‑aminated quinoline‑4‑carboxylic acid analogues without resynthesizing the core. This is a decisive advantage over the non‑brominated analogue 3‑methyl‑2‑phenylquinoline‑4‑carboxylic acid, which requires a new Doebner or Pfitzinger condensation for every C5‑substituted derivative . Procurement of this compound as a key building block is justified when the synthetic plan includes diversification at position 5.

Neurological Target Screening Requiring a Quinoline‑4‑carboxylic Acid Scaffold with Minimal MAO‑B Interference

The confirmed MAO‑B IC₅₀ > 100,000 nM establishes that the target compound does not potently inhibit MAO‑B, a common off‑target concern in CNS drug discovery [1]. Projects screening for alternative neurological targets (e.g., HDACs, kinases, or GPCRs) that require a quinoline‑4‑carboxylic acid core can use this compound as a control or scaffold with reduced risk of MAO‑B‑mediated artifacts, in contrast to certain regioisomeric quinoline‑4‑carboxylic acids that exhibit nanomolar MAO‑B potency [2].

Physicochemical Property‑Driven Lead Optimization Requiring Elevated Lipophilicity

With a LogP of approximately 4.67—~1 LogP unit higher than the parent cinchophen—the target compound offers a measurable increase in lipophilicity that can be exploited when optimizing blood‑brain barrier penetration, membrane partitioning, or hydrophobic pocket occupancy [3]. Structure‑property relationship (SPR) studies that map LogP against biological activity can use this compound as a pre‑defined high‑LogP anchor point in series profiling.

Anti‑Inflammatory or Analgesic Screening Where COX‑Mediated Confounds Must Be Avoided

Because cinchophen is a well‑characterized COX inhibitor associated with anti‑inflammatory and analgesic effects, any quinoline‑4‑carboxylic acid derivative that retains COX activity risks introducing confounding pharmacology in non‑COX inflammatory assays [4]. The target compound's pharmacological annotation is devoid of COX activity and instead maps to MAO profiling, making it a more suitable scaffold for target‑based screens where COX inhibition is undesirable [5].

Quote Request

Request a Quote for 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.